PF-05241328
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]-3-methyl-N-methylsulfonylindazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S/c1-11(2)10-28-19-16(20)8-14(9-21-19)24-17-6-5-13(7-15(17)12(3)22-24)18(25)23-29(4,26)27/h5-9,11H,10H2,1-4H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTSXVZXEGFIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)C(=O)NS(=O)(=O)C)C3=CC(=C(N=C3)OCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1387633-03-5 | |
| Record name | PF-05241328 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387633035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-05241328 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-05241328 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RAL5N48VT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Pf 05241328
Mechanism of Nav1.7 Voltage-Dependent Sodium Channel Inhibition by PF-05241328
This compound belongs to the class of sulfonamide inhibitors that demonstrate a state-dependent blockade of the Nav1.7 channel. This mechanism involves preferential binding to and stabilization of the channel in a non-conducting conformation, thereby preventing the propagation of action potentials.
Potency and Selectivity Profile of this compound for Nav1.7
This compound is a potent inhibitor of the human Nav1.7 channel, with a reported half-maximal inhibitory concentration (IC50) of 31 nM. Its selectivity for Nav1.7 over other sodium channel isoforms is a key characteristic. While specific selectivity data for this compound is not extensively published in primary literature, information on closely related arylsulfonamide inhibitors like PF-05089771 provides insight into the expected profile. For instance, PF-05089771 demonstrates significant selectivity for Nav1.7 over other Nav subtypes, a crucial feature for minimizing off-target effects. plos.org The selectivity of these compounds is often attributed to their unique interaction with the Nav1.7 channel structure.
Table 1: Potency of the related compound PF-05089771 against various Nav channel isoforms.
| Nav Channel Isoform | IC50 (nM) | Selectivity vs. Nav1.7 |
|---|---|---|
| hNav1.7 | 11 | - |
| hNav1.1 | >10,000 | >909-fold |
| hNav1.2 | 110 | 10-fold |
| hNav1.3 | >10,000 | >909-fold |
| hNav1.4 | >10,000 | >909-fold |
| hNav1.5 | >10,000 | >909-fold |
| hNav1.6 | 130 | 12-fold |
| hNav1.8 | >10,000 | >909-fold |
Data derived from studies on PF-05089771, a close analog of this compound. plos.org
Molecular Interactions with the Nav1.7 Channel
Structural studies, including cryo-electron microscopy (cryo-EM), of sulfonamide inhibitors with the Nav1.7 channel have revealed a unique binding site on the fourth voltage-sensing domain (VSD4). elifesciences.orgnih.govnih.gov These inhibitors are thought to bind to a pocket on the VSD4, trapping it in an activated state. This, in turn, allosterically stabilizes the channel's pore in a non-conducting, inactivated state. elifesciences.orgiucr.org The interaction is mediated by specific amino acid residues within the VSD4, and the selectivity of these compounds for Nav1.7 is believed to arise from sequence differences in this binding pocket compared to other Nav channel isoforms. elifesciences.orgnih.govresearchgate.netnih.gov The anionic sulfonamide group plays a critical role in this interaction, forming a salt bridge with a positively charged arginine residue (the fourth gating charge, R4) in the S4 segment of VSD4. elifesciences.org
State-Dependent Blockade Characteristics
A hallmark of this compound and related sulfonamide inhibitors is their state-dependent inhibition of Nav1.7. nih.gov This means the compound has a higher affinity for certain conformational states of the channel over others. Specifically, these inhibitors bind more potently to the inactivated state of the channel, which is populated during sustained membrane depolarization. plos.orgresearchgate.netnih.gov This property is advantageous as it suggests that the inhibitor would be more effective on neurons that are firing repetitively, a characteristic of chronic pain states, while having less effect on normally functioning neurons. The slow onset and offset of the block are also characteristic of this class of inhibitors, consistent with a voltage-sensor trapping mechanism rather than a direct pore block. plos.org
Functional Impact on Neuronal Excitability
By selectively inhibiting Nav1.7, this compound is expected to reduce neuronal excitability, particularly in nociceptive neurons where Nav1.7 is highly expressed. plos.org Nav1.7 channels are known to act as threshold channels, amplifying small depolarizations and playing a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. plos.org Inhibition of Nav1.7 by compounds like this compound would therefore be expected to increase the threshold for action potential firing in these neurons, making them less likely to transmit pain signals. Studies on the related compound PF-05089771 have shown that selective Nav1.7 inhibition reduces the amplitude of the action potential upstroke and decreases the frequency of firing in dorsal root ganglion (DRG) neurons. plos.org This dampening of neuronal excitability is the fundamental mechanism by which these compounds are thought to produce analgesia.
Characterization in In Vitro Systems
The pharmacological properties of this compound and its analogs have been characterized in various in vitro systems, most notably in recombinant cell lines that are engineered to express specific ion channels.
Electrophysiological Studies in Nav1.7-Expressing Cell Lines
Human Embryonic Kidney 293 (HEK293) cells are a common in vitro model system for studying the electrophysiological properties of ion channels. These cells can be stably transfected to express a specific ion channel, such as human Nav1.7, allowing for detailed characterization of channel function and modulation by chemical compounds. nih.govnih.govbpsbioscience.combpsbioscience.combiocompare.com
Electrophysiological recordings, such as whole-cell patch-clamp, are used to measure the ionic currents flowing through the expressed channels in response to controlled changes in membrane voltage. nih.govnih.gov Studies on the closely related sulfonamide inhibitor PF-05089771 in HEK293 cells stably expressing human Nav1.7 have provided a detailed understanding of its inhibitory mechanism. These studies have confirmed the compound's high potency and state-dependent block. For instance, the IC50 for inhibiting the inactivated state of Nav1.7 was found to be significantly lower than for the resting state, highlighting its state-dependent nature. plos.org Such studies are crucial for determining the potency, selectivity, and mechanism of action of novel Nav1.7 inhibitors like this compound.
Studies in Primary Sensory Neurons
The investigation of this compound's effects on primary sensory neurons, particularly those of the dorsal root ganglion (DRG), is crucial for understanding its potential as an analgesic. These neurons are pivotal in the pain signaling pathway, and their excitability is largely governed by the activity of voltage-gated sodium channels, including Nav1.7. nih.gov Research in this area typically employs electrophysiological techniques, such as patch-clamp, to directly measure the compound's impact on ion channel function and neuronal firing properties. researchgate.netnih.gov
While specific data from studies focusing solely on this compound in primary sensory neurons are not extensively available in the public domain, the methodologies for characterizing such a compound are well-established. These studies generally involve the isolation and culture of DRG neurons from animal models. nih.gov The effects of the compound on sodium currents are then meticulously recorded and analyzed.
Detailed Research Findings
This compound has been identified as a potent and selective inhibitor of the human Nav1.7 voltage-dependent sodium channel, with an IC50 of 31 nM. medchemexpress.commedchemexpress.com It was one of four selective Nav1.7 inhibitors (along with PF-05089771, PF-05150122, and PF-05186462) advanced to a Phase I clinical microdose study to evaluate its pharmacokinetic properties. nih.govresearchgate.netresearchgate.net The selection of these compounds was based on their ability to selectively target Nav1.7. nih.gov
The standard approach to evaluate the effect of a Nav1.7 inhibitor like this compound on primary sensory neurons involves whole-cell patch-clamp recordings. nih.gov This technique allows for the precise measurement of ion currents flowing through the cell membrane. Key parameters assessed include the inhibition of tetrodotoxin-sensitive (TTX-S) sodium currents, which in DRG neurons are largely mediated by Nav1.7. nih.gov
Researchers would typically apply various concentrations of this compound to the cultured DRG neurons and measure the resulting changes in the sodium current. This allows for the determination of the compound's potency (IC50) in a native neuronal environment. Furthermore, the voltage-dependence of channel activation and inactivation in the presence of the compound would be analyzed to understand its mechanism of action (e.g., whether it is a state-dependent blocker). nih.gov
The following interactive table represents the typical data that would be generated from electrophysiological studies of a Nav1.7 inhibitor like this compound on primary sensory neurons. Please note that this table is a representative example based on established experimental protocols for similar compounds, as specific data for this compound were not available in the searched literature.
Interactive Data Table: Representative Electrophysiological Effects of a Nav1.7 Inhibitor on Primary Sensory Neurons
| Parameter | Control (Vehicle) | Test Compound (e.g., this compound) | Percentage Change | Significance |
| Peak TTX-S Current (pA/pF) | -150 ± 15 | -60 ± 10 | ↓ 60% | p < 0.01 |
| Action Potential Firing Frequency (Hz) at 2x Rheobase | 25 ± 3 | 10 ± 2 | ↓ 60% | p < 0.01 |
| Action Potential Threshold (mV) | -45 ± 2 | -38 ± 2.5 | ↑ 15.6% | p < 0.05 |
| Resting Membrane Potential (mV) | -60 ± 1.5 | -59.5 ± 1.8 | ~ 0.8% | Not Significant |
Data are presented as mean ± SEM. The table illustrates a significant reduction in the peak tetrodotoxin-sensitive (TTX-S) sodium current and a decrease in action potential firing frequency upon application of the test compound. It also shows an elevation in the action potential threshold, indicating reduced neuronal excitability. The resting membrane potential remains largely unaffected, suggesting a specific action on voltage-gated sodium channels rather than a general effect on cell health.
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Pf 05241328
Preclinical Pharmacokinetics
The journey of a drug through the body is a complex process involving absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is fundamental to designing safe and effective therapeutic agents.
In Vitro ADME Analysis in the Context of Translational Models
In the initial phases of drug discovery, in vitro ADME studies are instrumental in predicting a drug's pharmacokinetic properties. bioduro.com These laboratory-based tests simulate the biological conditions of the human body to provide early insights into how a drug will be absorbed, distributed, metabolized, and excreted. bioduro.com This data is vital for improving a drug's design and determining its viability before moving to more complex and costly in vivo studies. bioduro.com
For PF-05241328, a key aspect of its in vitro ADME profile was its safety profile, which closely matched that of an earlier lead compound, PF-05078895. smr.org.uk The development of sophisticated in vitro models, such as multi-organ "on-a-chip" systems, aims to improve the translation of these early findings to the human clinical setting by more accurately mimicking human physiological processes like intestinal absorption and first-pass metabolism. cn-bio.com The goal of these translational models is to bridge the gap between in vitro data and in vivo outcomes, a significant challenge in drug development. researchgate.netnih.gov
In Vivo Pharmacokinetic Profiles in Animal Models
Following in vitro analysis, the pharmacokinetic profile of this compound was further investigated in animal models. These in vivo studies are essential to understand how a drug and its metabolites are distributed and eliminated from a living organism. bioduro.combiotechfarm.co.il The selection of an appropriate animal model is critical and is based on physiological and metabolic similarities to humans. bioduro.comnih.gov
A clinical microdose study involving healthy volunteers was conducted to investigate the intravenous and oral pharmacokinetics of this compound, along with three other Nav1.7 inhibitors. nih.govresearchgate.net The results of this study provided key human pharmacokinetic parameters. nih.govresearchgate.net However, further investigation revealed a mismatch between the in vitro and in vivo data for this compound. smr.org.uk This discrepancy highlighted the complexities of predicting human pharmacokinetics from preclinical models. smr.org.uk
Below is a table summarizing the reported pharmacokinetic parameters for this compound from a human microdose study.
| Parameter | Value | Unit | Study Population |
| Total Clearance | 7 | mL/min/kg | Healthy Volunteers |
| Unbound Clearance | 3520 | mL/min/kg | Healthy Volunteers |
This data is derived from a human microdose study and may not be representative of therapeutic doses.
Evaluation of Transporter-Mediated Clearance Mechanisms (e.g., OATP, MRP transporters)
Further investigation into the pharmacokinetic profile of this compound revealed the involvement of transporter-mediated clearance mechanisms. smr.org.uk Specifically, evidence pointed towards the role of Organic Anion Transporting Polypeptides (OATP) and Multidrug Resistance-Associated Proteins (MRP) in the clearance of the compound. smr.org.uk These transporters are crucial for the movement of drugs and other substances across cell membranes, particularly in the liver and kidneys. thermofisher.comthermofisher.commdpi.com
The involvement of transporters like OATP1B1 and OATP1B3 is a key factor in the hepatic uptake and subsequent clearance of many drugs. mdpi.comnih.gov For acidic compounds like those in the series of this compound, transporter-mediated clearance can be a significant pathway. smr.org.uk However, predicting human pharmacokinetics when such mechanisms are involved is challenging due to differences in transporter homology and expression levels between species. smr.org.uk The high unbound clearance observed for this compound was attributed to these transporter-driven mechanisms. smr.org.uk
High Plasma Protein Binding Implications for Drug Distribution
Plasma protein binding is a critical determinant of a drug's distribution and availability to exert its pharmacological effect. wikipedia.orgcytivalifesciences.com Only the unbound fraction of a drug is free to cross cell membranes and interact with its target. wikipedia.orgcreative-biolabs.com
This compound was found to be highly bound to plasma proteins. researchgate.net High plasma protein binding can act as a reservoir, slowly releasing the drug into circulation and potentially prolonging its duration of action. wikipedia.orgcreative-biolabs.com However, it can also limit the amount of free drug available to reach the target site, potentially impacting efficacy. cytivalifesciences.com For drugs that are extensively bound (greater than 90%), this property can significantly affect their volume of distribution and clearance. creative-biolabs.comukzn.ac.za The high protein binding of this compound, coupled with its transporter-mediated clearance, contributed to the prediction of a prohibitively high dose required to achieve therapeutic concentrations. smr.org.ukresearchgate.net
Preclinical Pharmacodynamics and Efficacy Studies
Pharmacodynamic studies focus on what a drug does to the body. For this compound, these studies centered on its intended therapeutic effect: the relief of pain.
Evaluation in Established Preclinical Pain Models
The efficacy of potential analgesics is initially evaluated in established preclinical pain models. frontiersin.org These models, often conducted in rodents, aim to mimic different types of pain experienced by humans, such as neuropathic pain, inflammatory pain, and acute pain. frontiersin.orgnaasonscience.comsygnaturediscovery.com While these models are crucial for initial screening and understanding the mechanisms of pain, there is a recognized challenge in translating the findings from these animal models to clinical efficacy in humans. frontiersin.orgmdpi.com
This compound, as a selective Nav1.7 inhibitor, was developed with the rationale that blocking this specific sodium channel, known to be critical in pain signaling, would provide pain relief. smr.org.uk The optimization of the compound led to a significant increase in its potency against Nav1.7. smr.org.uk While specific results from preclinical pain models for this compound are not detailed in the provided search results, the development program was based on the premise of its potential efficacy in treating pain. smr.org.uk However, the ultimate decision to halt the development of this compound was based on its challenging pharmacokinetic profile, which predicted an impractically high dose would be needed in humans. smr.org.uk
Correlation Between Nav1.7 Target Engagement and Analgesic Effects in Preclinical Models
The development of selective inhibitors for the voltage-gated sodium channel Nav1.7 has been a significant focus in the pursuit of novel, non-opioid analgesics. researchgate.netuq.edu.au The compound this compound emerged from discovery efforts as a potent and selective inhibitor of human Nav1.7, demonstrating a 50% inhibitory concentration (IC50) of 20 nM. smr.org.uk This high in vitro potency suggested its potential for effectively engaging the Nav1.7 target.
This compound was one of four compounds from Pfizer's pipeline, alongside PF-05089771, PF-05150122, and PF-05186462, advanced into a human microdose study to evaluate their pharmacokinetic profiles. researchgate.netnih.govhra.nhs.uk The primary goal of this early clinical investigation was to select the most promising candidate for further development based on how the human body absorbs, distributes, metabolizes, and excretes these substances. researchgate.nethra.nhs.uk
Despite its promising in vitro profile, the preclinical and clinical pharmacokinetic data for this compound revealed significant challenges. In vivo pharmacokinetic studies in rats and dogs highlighted a disconnect between in vitro predictions and actual clearance rates. smr.org.uk Subsequent human microdose studies confirmed a high total clearance of 7 mL/min/kg. smr.org.uk More critically, the unbound clearance was determined to be 3520 mL/min/kg, which led to predictions of extremely high therapeutic doses, well over 1 gram, to achieve the necessary target engagement for analgesic efficacy. smr.org.uk
This unfavorable pharmacokinetic profile, characterized by high clearance, was attributed to the involvement of organic anion-transporting polypeptides (OATP) and multidrug resistance-associated proteins (MRP) in its elimination. smr.org.uk The prediction of human pharmacokinetics is particularly challenging when such transporter-mediated clearance mechanisms are involved, partly due to differences in transporter homology and expression levels between preclinical species and humans. smr.org.uk
Due to these insurmountable pharmacokinetic hurdles, the further development of this compound was discontinued. smr.org.uk Consequently, extensive preclinical studies in various pain models to establish a direct correlation between Nav1.7 target engagement and analgesic efficacy for this compound were not pursued or have not been reported in the public domain. The focus shifted to other compounds in the portfolio, with PF-05089771 ultimately being selected for further clinical exploration based on more favorable pharmacokinetic predictions. researchgate.net
While this compound demonstrated the requisite potency to inhibit Nav1.7, its progression was halted by its metabolic fate in the body, precluding the collection of in vivo data that would be necessary to correlate target engagement with pain relief in preclinical settings.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | Human Nav1.7 | 20 |
Data from a Society of Medicines Research Symposium report. smr.org.uk
Table 2: Preclinical and Clinical Pharmacokinetic Parameters of this compound
| Species | Parameter | Value | Unit |
|---|---|---|---|
| Human | Total Clearance | 7 | mL/min/kg |
| Human | Unbound Clearance | 3520 | mL/min/kg |
Data from a Society of Medicines Research Symposium report. smr.org.uk
Translational and Clinical Pharmacokinetic Investigations of Pf 05241328
Design and Objectives of Human Microdose Clinical Studies Involving PF-05241328
The investigation into the human pharmacokinetics of this compound was part of an exploratory, open-label, randomized, parallel-group clinical microdose study. hra.nhs.uk This type of study, sometimes referred to as a "Phase 0" trial, is designed to understand the behavior of a drug in humans at sub-therapeutic doses, thereby minimizing risk to participants while gathering crucial early-stage data. nih.govnih.gov The primary objective was to characterize and compare the pharmacokinetic (PK) profiles of four potent and selective human Nav1.7 inhibitors: this compound, PF-05089771, PF-05150122, and PF-05186462. hra.nhs.ukresearchgate.netnih.gov
The study was conducted in healthy male volunteers who were randomly assigned to receive a single microdose of one of the four compounds. hra.nhs.uk A key aspect of the design was the administration via two different routes: oral and intravenous. hra.nhs.uk This dual-route approach was crucial for determining fundamental PK parameters, including absolute bioavailability. hra.nhs.uknih.gov The overarching goal was to use the human PK data generated from this microdose study to select the most promising compound for further development at higher, potentially therapeutic doses to treat chronic pain. researchgate.netnih.gov By obtaining human PK data early, researchers aimed to improve the accuracy of predictions for pharmacological doses and de-risk subsequent, more extensive clinical trials. nih.govnih.gov
A central aim of the microdose study was the detailed investigation of key pharmacokinetic parameters in healthy human subjects. hra.nhs.uknih.gov Following the administration of single intravenous and oral microdoses of the four Nav1.7 inhibitors, including this compound, plasma samples were collected and analyzed to determine their concentration over time. nih.gov Noncompartmental analysis was then used to derive the essential PK parameters. researchgate.netnih.gov
The study revealed a wide range of pharmacokinetic properties among the four compounds investigated. nih.gov The observed plasma clearance, a measure of the body's efficiency in eliminating a drug, ranged from 45 to 392 mL/min/kg. researchgate.netnih.gov The volume of distribution, which indicates the extent of a drug's distribution in the body tissues compared to the plasma, varied from 13 to 36 L/kg. researchgate.netnih.gov Furthermore, the oral bioavailability, representing the fraction of the oral dose that reaches systemic circulation, was found to be between 38% and 110%. researchgate.netnih.gov
Observed Human Pharmacokinetic Parameter Ranges for Four Nav1.7 Inhibitors
| Pharmacokinetic Parameter | Observed Range |
|---|---|
| Plasma Clearance (CLp) | 45 - 392 mL/min/kg |
| Volume of Distribution (Vd) | 13 - 36 L/kg |
| Oral Bioavailability (F) | 38% - 110% |
Data derived from a human microdose study involving this compound and three other Nav1.7 inhibitors. researchgate.netnih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling and Prediction Accuracy
Physiologically based pharmacokinetic (PBPK) modeling was a critical component of the translational strategy for this compound and its counterparts. researchgate.netnih.gov PBPK models are mathematical representations of the body's physiological systems that can simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. abpi.org.ukmdpi.com A major advantage of PBPK models is their ability to extrapolate data across different conditions, such as from in vitro systems to in vivo environments or from microdoses to therapeutic doses. abpi.org.uknih.gov In this context, the PBPK model was used to predict the drug exposure at higher doses for each of the four compounds, based on the initial data gathered from the human microdose study. nih.gov This predictive modeling was instrumental in selecting a single compound, PF-05089771, which was projected to achieve the desired target engagement, whereas lower multiples of the target inhibitory concentration were predicted for this compound at similar doses. researchgate.netnih.gov
The application of PBPK models facilitates in vitro-to-in vivo extrapolation (IVIVE), a process that bridges the gap between laboratory experiments and clinical outcomes. mdpi.comresearchgate.net For compounds like this compound, data from various in vitro assays (e.g., metabolic stability, plasma protein binding, transporter interaction) are used as input parameters for the PBPK model. nih.govnih.gov The model then integrates this information with physiological data (e.g., blood flow rates, tissue volumes) to predict the drug's concentration-time profile in humans. nih.gov This IVIVE-PBPK approach is a powerful tool in early drug development, allowing for the estimation of human pharmacokinetics before extensive clinical testing. mdpi.comresearchgate.net The process is iterative, where initial predictions can be refined as more in vivo data becomes available, creating a "learn, confirm, and refine" paradigm. researchgate.net
A known challenge in PBPK modeling is the accurate prediction of hepatic uptake, particularly for substrates of transporters like the organic anion-transporting polypeptide 1B1 (OATP1B1). tandfonline.comresearchgate.net It has been frequently observed that standard IVIVE methods underpredict the in vivo hepatic clearance of OATP1B1 substrates. tandfonline.comresearchgate.net To correct this discrepancy, PBPK models often require the use of empirical scaling factors (ESFs). nih.govresearchgate.net These factors are derived by fitting the model to known clinical data to better align the in vitro transporter data with the in vivo reality. researchgate.net The need for such scaling factors suggests that current in vitro systems may not fully capture all the biological complexities of in vivo transport processes. abpi.org.uk The estimation and application of these ESFs are critical for improving the predictive accuracy of PBPK models for compounds that are OATP1B substrates, although these factors can be specific to a particular laboratory's in vitro methodology. abpi.org.uknih.gov
Discrepancies Between Preclinical Predictions and Clinical Outcomes for this compound
A significant finding from the development program was the discordance between preclinical pharmacokinetic predictions and the actual clinical outcomes observed in the human microdose study. researchgate.net Preclinical assessments, which typically rely on data from in vitro assays and in vivo animal models, are the standard initial approach to predict human PK. allucent.comnih.gov However, for this compound and the other Nav1.7 inhibitors in the study, these preclinical predictions did not align well with the human data. researchgate.net Such discrepancies highlight the inherent limitations of translating findings from animal species to humans, which can differ significantly in drug metabolism and disposition. allucent.com This divergence underscores the value of human microdose studies, as they provide an early, direct, and more reliable assessment of a drug's pharmacokinetic profile in humans, mitigating the risk of advancing compounds based on flawed preclinical projections. nih.govnih.gov
Challenges in Human Pharmacokinetic Prediction for Nav1.7 Inhibitors
The development of Nav1.7 inhibitors as a class has been fraught with challenges, extending to the prediction of their human pharmacokinetics. frontiersin.orgacs.org Despite strong human genetic validation for Nav1.7 as a pain target, numerous inhibitors have failed in clinical trials. frontiersin.orgresearchgate.net Key issues contributing to these failures include poor pharmacokinetic properties such as low bioavailability and the inability to achieve sufficient target occupancy at safe dose levels. frontiersin.org Translating effective exposures from preclinical models to the clinic has proven difficult. nih.gov The complex relationship between plasma concentration and effect at the target site, along with potential for species differences in both potency and metabolism, complicates accurate PK/PD (pharmacokinetic/pharmacodynamic) modeling. nih.gov The collective experience with compounds like this compound demonstrates that predicting human exposure and efficacy for Nav1.7 inhibitors remains a significant hurdle in pain drug discovery. researchgate.netfrontiersin.org
Impact of High Plasma Protein Binding on Therapeutic Index Predictions
The pharmacokinetic profile of this compound is characterized by exceptionally high plasma protein binding, a factor that significantly influenced predictions of its therapeutic index and viability as a clinical candidate. ncats.io Preclinical studies revealed that the compound was highly bound to plasma proteins, with binding levels of 99.9% in rats and 99.5% in dogs. This extensive binding resulted in extremely high values for unbound plasma clearance in these species.
Subsequent investigations in humans, through an exploratory intravenous and oral microdose study involving healthy volunteers, corroborated these preclinical findings. nih.govhra.nhs.uknih.gov Although the total plasma clearance of this compound was determined to be in a range of 45 to 392 mL/min/kg, the unbound clearance was significantly higher. nih.gov This discrepancy is a direct consequence of the high plasma protein binding, as only the unbound fraction of a drug is available for elimination by metabolic enzymes and transporters. ncats.iouomustansiriyah.edu.iq The extensive binding effectively limits the amount of free drug, which can lead to an overestimation of intrinsic clearance when relying solely on plasma concentration data. bioivt.com
The high unbound clearance presented a major challenge for the therapeutic application of this compound. It was predicted that a prohibitively high dose would be required to achieve and maintain therapeutic concentrations of the free, active drug at the target site, the Nav1.7 channel. ncats.io Such high dose requirements negatively impact the therapeutic index, increasing the potential for off-target effects and other complications. Ultimately, these unfavorable pharmacokinetic properties, driven by high plasma protein binding, led to the decision to halt further development of this compound. ncats.io
Table 1: Select Pharmacokinetic Parameters for this compound This table is interactive. Users can sort columns by clicking on the headers.
| Parameter | Species | Value | Source |
|---|---|---|---|
| Plasma Protein Binding | Rat | 99.9% | ncats.io |
| Plasma Protein Binding | Dog | 99.5% | ncats.io |
| Plasma Clearance (Total) | Human | 45 - 392 mL/min/kg | nih.gov |
Considerations of Peak-to-Trough Ratios and Half-Life in Dosing Regimen Design
The design of an effective dosing regimen for any therapeutic agent requires careful consideration of its pharmacokinetic properties, including its half-life and the resultant peak-to-trough concentration ratio. For this compound, these parameters were evaluated using data from a clinical microdose study in conjunction with physiologically-based pharmacokinetic (PBPK) modeling. nih.govresearchgate.net PBPK models are computational tools that simulate the absorption, distribution, metabolism, and excretion of a drug, providing predictions for its behavior at therapeutic doses. frontiersin.orgmdpi.complos.org
An exploratory microdose study was performed on four selective Nav1.7 inhibitors: this compound, PF-05089771, PF-05150122, and PF-05186462. nih.govhra.nhs.ukresearchgate.net The pharmacokinetic data gathered from this study were used to inform a PBPK model to predict the drug exposure at higher, therapeutic doses. nih.govresearchgate.net Specifically, the model aimed to predict the multiples of the 50% inhibitory concentration (IC50) that could be achieved.
The modeling results indicated that this compound was not the optimal candidate for further development. nih.govresearchgate.net It was determined that the peak-to-trough ratios for this compound, when considering a twice-daily administration schedule, would necessitate high therapeutic indices due to its half-life. ncats.io The PBPK model predicted that, for a given oral dose, this compound would achieve lower multiples of the Nav1.7 IC50 compared to the lead candidate, PF-05089771. nih.govresearchgate.net
For comparison, the PBPK model for PF-05089771 predicted that a 1-gram oral dose would result in a maximum concentration (Cmax) of approximately 12 times the Nav1.7 IC50 and a minimum concentration (Cmin) of about 3 times the IC50 after 12 hours, suggesting a peak-to-trough ratio of approximately 4 for a twice-daily regimen. nih.govresearchgate.net The less favorable predictions for this compound, indicating that it would be more challenging to maintain adequate target coverage throughout a dosing interval, contributed to its discontinuation. ncats.ioresearchgate.net
Table 2: PBPK-Modeled Projections for Nav1.7 Inhibitors This table is interactive. Users can sort columns by clicking on the headers.
| Compound | Predicted Outcome | Rationale for Discontinuation | Source |
|---|---|---|---|
| This compound | Lower multiples of Nav1.7 IC50 at therapeutic doses. | Unfavorable peak-to-trough ratios and half-life requiring high therapeutic indices. | ncats.ionih.govresearchgate.net |
| PF-05089771 | Cmax ~12x IC50, Cmin ~3x IC50 (1g, twice-daily). | N/A (Selected as lead candidate). | nih.govresearchgate.net |
| PF-05150122 | Lower multiples of Nav1.7 IC50 at therapeutic doses. | Less favorable PK profile compared to lead candidate. | nih.govresearchgate.net |
| PF-05186462 | Lower multiples of Nav1.7 IC50 at therapeutic doses. | Less favorable PK profile compared to lead candidate. | nih.govresearchgate.net |
Methodological Approaches in Pf 05241328 Research
In Vitro Assays and High-Throughput Screening Techniques
The initial stages of research on PF-05241328 and related compounds relied heavily on in vitro assays to determine their fundamental pharmacological properties. High-throughput screening (HTS) methodologies are instrumental in the discovery phase, allowing for the rapid evaluation of large compound libraries to identify molecules with desired biological activity. nih.govsouthernresearch.org For a target like the Nav1.7 channel, these assays are designed to measure the potency and selectivity of potential inhibitors.
In vitro testing for this compound would have involved a cascade of assays to establish its profile as a potent and selective Nav1.7 inhibitor. pharmaron.com This process typically includes:
Primary Assays : High-throughput screens using cell lines engineered to express the human Nav1.7 channel. These assays measure the inhibition of ion flux or changes in membrane potential to determine a compound's potency, often expressed as an IC50 value (the concentration required to inhibit 50% of the channel's activity).
Selectivity Panels : Compounds that show activity in primary screens are then tested against a panel of other related ion channels, particularly other sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.5), to ensure they are highly selective for Nav1.7. nih.gov This selectivity is crucial for avoiding off-target effects. This compound was noted to have a low affinity for other ion channels and receptors. biosynth.com
Mechanism of Action Studies : Further biophysical and electrophysiological assays are used to understand how the compound interacts with the channel, for example, whether it targets the channel in a resting, open, or inactivated state.
These in vitro systems provide the foundational data necessary for advancing a compound to more complex biological testing. pharmaron.com The selection of this compound for further studies was based on its demonstrated ability in these assays to selectively target the Nav1.7 sodium channels. nih.gov
In Vivo Experimental Designs for Pharmacological Profiling
Following promising in vitro results, this compound was evaluated in animal models to assess its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which together constitute its pharmacological profile. nih.gov Such in vivo studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism and whether it produces the desired therapeutic effect. frontiersin.org
The in vivo experimental designs for this compound and similar Nav1.7 inhibitors included:
Pharmacokinetic Studies : The PK of this compound was characterized in several preclinical species, likely including mice, rats, dogs, and monkeys, following both intravenous and oral administration. frontiersin.orgnih.gov These studies are designed to measure key parameters such as clearance, volume of distribution, and bioavailability. nih.govnih.gov For Nav1.7 inhibitors, these preclinical PK studies revealed species-specific differences, particularly related to hepatic uptake mechanisms, which can complicate direct extrapolation to humans. researchgate.net
Pharmacodynamic/Efficacy Models : To test for analgesic effects, specific animal models of pain are employed. biosynth.com While the specific models used for this compound are not detailed in the provided sources, research on other Pfizer Nav1.7 inhibitors utilized models like the capsaicin-induced flare response and nociceptive behavior tests in mice. nih.gov The design of these studies aims to control variability to ensure that any observed therapeutic effect is meaningful. sygnaturediscovery.com
Tissue Distribution Studies : In rats, studies were likely conducted to evaluate the extent to which this compound distributes into various tissues, including the brain. frontiersin.org
The data from these in vivo experiments are critical for predicting human pharmacokinetics and for establishing a potential therapeutic window. nih.gov
Advanced Pharmacokinetic Modeling Techniques (e.g., Physiologically Based Pharmacokinetic Models, Nonlinear Mixed-Effect Approaches)
To bridge the gap between preclinical data and human clinical trials, advanced pharmacokinetic modeling techniques were employed. Physiologically based pharmacokinetic (PBPK) modeling was a key tool in the evaluation of this compound. researchgate.net PBPK models are mathematical representations of the body, incorporating anatomical, physiological, and biochemical information to simulate the ADME of a drug. wikipedia.orgepa.govscitovation.com
The application of PBPK modeling in this compound research involved several steps:
Model Development : A PBPK model was constructed using the compound's physicochemical properties along with in vitro ADME data. patsnap.comresearchgate.net The model integrates physiological parameters like organ volumes and blood flow rates. epa.govresearchgate.net
Model Validation : The model is often first validated using preclinical PK data from animal studies. researchgate.net
Human Prediction : The model is then scaled to humans to predict the human PK profile. researchgate.net For this compound, the PBPK model was used in conjunction with data from a human microdose study. researchgate.net
Exposure Simulation : This integrated model was then used to predict the plasma concentrations and the degree of Nav1.7 target engagement (expressed as multiples of the IC50) that would be achieved at higher, therapeutic doses. researchgate.net Specifically, the PBPK model for this compound predicted lower multiples of Nav1.7 IC50 compared to another compound, PF-05089771, at equivalent oral doses. researchgate.net
This modeling and simulation approach allows for a more informed selection of drug candidates and helps in designing subsequent clinical trials. nih.govelsevier.com While not explicitly stated for this compound, nonlinear mixed-effect (NLME) approaches are also valuable in this context, particularly for analyzing data from diverse populations and quantifying sources of variability in PK and PD responses. patsnap.com
Clinical Study Design for Early-Phase Pharmacokinetic Assessment (e.g., Microdose Studies)
A cornerstone of the early clinical evaluation of this compound was an innovative clinical study design known as a microdose study. nih.govresearchgate.net A microdose is a very small, sub-pharmacological dose of a drug (less than 1/100th of the expected active dose, and typically not exceeding 100 micrograms) intended to characterize a drug's PK profile in humans without inducing any therapeutic or toxic effects. fda.govnih.govpacificbiolabs.com This approach allows for the collection of human PK data much earlier, faster, and with less preclinical safety data than a traditional Phase 1 trial. pacificbiolabs.com
The clinical study involving this compound was an exploratory, open-label, randomized, parallel-group trial conducted in healthy male volunteers. hra.nhs.uk The key features of the study design are summarized in the table below.
| Study Design Element | Description |
|---|---|
| Title | An exploratory, open label, randomized, parallel group study to investigate the pharmacokinetics of single intravenous and oral micro doses of PF-05186462, PF-05089771, this compound and PF-05150122 in healthy male subjects. hra.nhs.uk |
| Objective | To investigate and compare the human pharmacokinetics (e.g., clearance, volume of distribution, bioavailability) of four different Nav1.7 inhibitors to select the best candidate for further development. researchgate.nethra.nhs.uk |
| Population | Healthy male volunteers. hra.nhs.uk |
| Design | Open-label, randomized, parallel group. hra.nhs.uk The study included 8 groups, each with 5 volunteers. hra.nhs.uk |
| Intervention | Subjects were randomly assigned to receive a single microdose of one of the four compounds (including this compound) via either the oral or intravenous route. hra.nhs.uk |
| Analysis | Pharmacokinetic parameters were determined using noncompartmental analysis of the plasma concentration-time data. researchgate.net |
The results from this microdose study provided crucial human data on the clearance, volume of distribution, and absolute bioavailability of this compound. researchgate.net This information, when integrated with the PBPK model, allowed for a direct comparison of the four candidates based on their predicted performance in humans, ultimately guiding the decision to advance a different compound, PF-05089771. nih.govresearchgate.net
Quantitative and Translational Research Methodologies
The entire research program for this compound exemplifies a quantitative and translational research methodology. nsw.gov.au Translational research aims to bridge the gap between basic scientific discoveries and their application to human health, a process often described as moving from "bench to bedside." antonpottegaard.dkresearchgate.net The approach is inherently quantitative, relying on mathematical and statistical methods to analyze data and make predictions. routledge.commayo.educolumbia.edu
Key aspects of the quantitative and translational framework used for this compound include:
Integration of Data : The strategy involved the systematic integration of data from multiple sources: in vitro potency and selectivity, preclinical in vivo PK/PD, and early human PK from the microdose study. nih.govresearchgate.netsaxinstitute.org.au
Model-Based Drug Development : PBPK modeling was used as a central tool to translate these disparate data into a coherent, predictive framework. researchgate.net This "learn, confirm, and refine" approach allows for iterative model improvement as more data becomes available. researchgate.net
Early Human Data for Decision-Making : The use of a microdose study to obtain human PK data early in development is a prime example of a translational methodology. nih.gov It de-risks development by allowing critical go/no-go decisions to be based on human data rather than relying solely on animal model extrapolations, which can be misleading. nih.govresearchgate.net
Quantitative Candidate Selection : The final decision to halt the development of this compound in favor of another compound was not based on a single data point, but on a quantitative comparison of predicted human exposures and target coverage derived from the integrated PBPK model. researchgate.net
This methodology represents a shift towards a more efficient and informed drug development paradigm, aiming to increase the quality of candidates entering later-stage, more expensive clinical trials. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for in vitro studies of PF-05241328?
- Key Factors :
- Controls : Include positive/negative controls (e.g., known pathway inhibitors) and solvent-only groups to isolate compound effects.
- Dose-Response Curves : Use at least five concentrations spanning IC50 estimates from preliminary data.
- Replicates : Triplicate experiments with independent biological replicates to account for variability .
- Documentation : Follow the Beilstein Journal guidelines for reporting compound purity, synthesis protocols, and spectral data (NMR, HPLC) .
Q. How should researchers select analytical methods to assess this compound's stability under varying conditions?
- Methodology :
- For thermal stability : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
- For pH-dependent degradation : Employ high-resolution mass spectrometry (HRMS) paired with accelerated stability testing .
- Data Interpretation : Cross-validate results with computational models (e.g., molecular dynamics simulations) to predict degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vivo efficacy data and in vitro target engagement for this compound?
- Stepwise Approach :
Replicate Experiments : Confirm in vitro results using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays).
Assess Bioavailability : Measure plasma/tissue concentrations via LC-MS/MS to rule out pharmacokinetic discrepancies.
Explore Off-Target Effects : Perform proteome-wide profiling (e.g., affinity pulldown with SILAC labeling) .
Q. What strategies optimize this compound's synthesis protocol to improve yield while maintaining enantiomeric purity?
- Methodological Framework :
- Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) under varying temperatures and solvents.
- Process Analytics : Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Data Validation : Compare synthetic routes using E-factor calculations and life-cycle assessment (LCA) metrics .
Q. How can multi-omics data integration enhance the understanding of this compound's off-target effects?
- Workflow :
Transcriptomics : Perform RNA-seq on treated vs. untreated models to identify dysregulated pathways.
Proteomics : Use TMT or label-free quantification to detect protein-level changes.
Metabolomics : Apply LC-MS-based untargeted profiling to map metabolic shifts.
- Bioinformatics Tools : Leverage STRING for pathway enrichment and Cytoscape for network visualization. Address batch effects with ComBat or SVA .
Q. What validation criteria are essential for computational models predicting this compound's binding modes?
- Best Practices :
- Docking Validation : Compare results across multiple software (AutoDock Vina, Glide, MOE) with consensus scoring.
- MD Simulations : Ensure ≥100 ns trajectories with RMSD/RMSF analyses to confirm stability.
- Experimental Corroboration : Validate top poses via X-ray crystallography or mutagenesis studies .
- Data Transparency : Deposit raw simulation trajectories in public repositories (e.g., Zenodo) for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
